molecular formula C20H16N4O4 B2888720 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 1251711-86-0

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2888720
CAS No.: 1251711-86-0
M. Wt: 376.372
InChI Key: XABXFWZZMWYAGK-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure integrating multiple pharmacophoric motifs:

  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxy-substituted aromatic ring commonly associated with natural product-inspired bioactivity, such as anticonvulsant or anticancer properties .
  • (E)-Prop-2-en-1-one linker: The α,β-unsaturated ketone may contribute to electrophilic reactivity or serve as a Michael acceptor, a feature observed in bioactive enones .
  • Pyridin-4-yl substituent: The pyridine ring improves solubility and enables π-π stacking interactions in medicinal chemistry contexts .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O4/c25-18(4-2-13-1-3-16-17(9-13)27-12-26-16)24-10-15(11-24)20-22-19(23-28-20)14-5-7-21-8-6-14/h1-9,15H,10-12H2/b4-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABXFWZZMWYAGK-DUXPYHPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic molecule featuring multiple functional groups that may contribute to its biological activity. This article explores its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities based on the available literature.

Chemical Structure

The compound can be represented structurally as follows:

C19H18N4O4\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_4

This structure includes a benzo[d][1,3]dioxole moiety, a pyridine ring, and an oxadiazole unit, which are known to enhance biological activities through various mechanisms.

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles and dioxoles exhibit significant antimicrobial properties. For example, compounds containing the benzo[d][1,3]dioxole structure have been reported to demonstrate activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The introduction of the pyridine and oxadiazole groups may enhance this activity due to their ability to interact with microbial enzymes or disrupt cellular functions.

CompoundActivityTarget Organism
(E)-3-(benzo[d][1,3]dioxol-5-yl)AntibacterialE. coli, S. aureus
Pyridine derivativesAntifungalCandida albicans

Anti-inflammatory Properties

Compounds with similar structural motifs have been investigated for their anti-inflammatory effects. The presence of the azetidine and oxadiazole moieties may contribute to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . In vitro studies have suggested that such compounds can reduce inflammation markers in cell lines exposed to inflammatory stimuli.

Anticancer Activity

The potential anticancer properties of this compound are also noteworthy. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The benzo[d][1,3]dioxole ring is known for its ability to intercalate DNA, potentially leading to cytotoxic effects against tumor cells.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Antimicrobial Evaluation : A study demonstrated that certain derivatives with a similar framework exhibited MIC values as low as 12.5 μg/mL against Candida species .
  • Anti-inflammatory Effects : Another investigation revealed that compounds with dioxole structures significantly reduced TNF-alpha levels in LPS-stimulated macrophages .
  • Anticancer Research : A compound structurally related to (E)-3-(benzo[d][1,3]dioxol-5-yl)-... was shown to inhibit the growth of breast cancer cells in vitro by inducing G0/G1 phase arrest .

Comparison with Similar Compounds

Comparison of Core Heterocycles

The compound’s azetidine-oxadiazole core distinguishes it from analogues with larger or alternative heterocycles:

Compound Core Structure Key Features Reference
Target Compound Azetidin-1,2,4-oxadiazole Compact 4-membered azetidine enhances rigidity; oxadiazole improves metabolic stability .
Piperazine analogue (CAS 1396893-16-5) Piperazine-pyridazine 6-membered piperazine offers flexibility but reduced steric constraints .
YA2/YA3 (Spiroisoxazoline derivatives) Spiroisoxazoline-pyrrolidine Spiro systems enforce 3D geometry, potentially improving selectivity .
5-(Benzo[d][1,3]dioxol-5-yl)pyrazole Pyrazole 5-membered pyrazole is a common bioisostere for amides or esters .

Key Observations :

  • The azetidine-oxadiazole hybrid in the target compound balances rigidity and metabolic stability, contrasting with the flexibility of piperazine analogues .

Functional Group Contributions

Functional Group Role in Target Compound Analogues with Similar Groups Impact on Bioactivity
Benzo[d][1,3]dioxol-5-yl Enhances lipophilicity & bioavailability Anticonvulsant pyrazoles () May modulate CNS penetration or CYP450 interactions .
1,2,4-Oxadiazole Stabilizes amide bioisosteres Antimicrobial dithiazoles () Oxadiazoles resist hydrolysis compared to esters .
Pyridin-4-yl Facilitates π-π interactions Piperazine-pyridazine () Improves solubility and target engagement .

Key Observations :

  • The oxadiazole’s metabolic stability contrasts with dithiazoles (), which may exhibit higher reactivity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates with carboxylic acid derivatives under reflux conditions (e.g., ethanol or DMF as solvents) .
  • Step 2 : Azetidine ring functionalization using coupling agents like EDCI/HOBt to introduce the pyridinyl-oxadiazole moiety .
  • Step 3 : Final condensation of the benzo[d][1,3]dioxol-5-yl-propenone fragment with the azetidine intermediate via a Wittig or Horner-Wadsworth-Emmons reaction .
    • Key Considerations : Optimize reaction temperatures (60–120°C) and catalysts (e.g., K₂CO₃ for base-mediated steps) to improve yields (reported 40–65%) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze ¹H/¹³C NMR to confirm substituent positions (e.g., benzo[d][1,3]dioxol protons at δ 6.8–7.1 ppm; azetidine carbons at δ 45–55 ppm) .
  • LC-MS : Validate molecular weight (e.g., [M+H]⁺ m/z ~500–520) and purity (>95% by HPLC) .
  • X-ray Crystallography : Resolve stereochemistry of the (E)-configured propenone moiety if crystalline derivatives are obtainable .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Comparative SAR Studies : Synthesize structural analogs (e.g., pyridinyl-to-phenyl substitutions) to isolate the pharmacophore responsible for activity .
  • Dose-Response Profiling : Perform in vitro assays (e.g., IC₅₀ determination) across multiple cell lines to assess variability .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., thiazolidinones or pyrazole derivatives) to identify trends in bioactivity .

Q. How can computational methods enhance the design of derivatives with improved target selectivity?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinase domains) and identify steric/electronic clashes .
  • QSAR Modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with activity data to prioritize synthetic targets .
  • ADMET Prediction : Apply tools like SwissADME to filter derivatives with unfavorable pharmacokinetic profiles early in the design phase .

Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Pull-Down Assays : Use biotinylated derivatives to isolate target proteins from cell lysates for identification via mass spectrometry .
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .
  • Kinase Inhibition Panels : Screen against a panel of 100+ kinases to map selectivity and off-target effects .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Parameter Optimization : Systematically vary solvents (DMF vs. DMSO), catalysts (e.g., Pd vs. Cu), and temperatures to replicate and validate published protocols .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., oxadiazole ring-opening derivatives) that may reduce yields .
  • Collaborative Reproducibility : Cross-validate results with independent labs to isolate protocol-specific vs. compound-specific issues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.